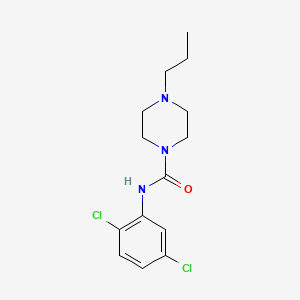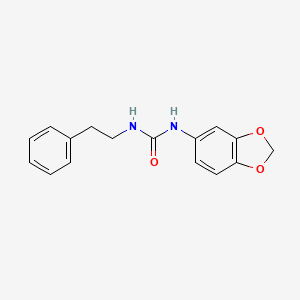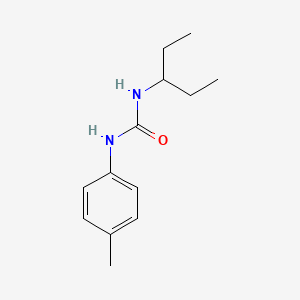
N-(1-ethylpropyl)-N'-(4-methylphenyl)urea
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-(1-ethylpropyl)-N'-(4-methylphenyl)urea, also known as EPMU, is a chemical compound that has gained attention in the scientific community for its potential applications in various fields. EPMU is a urea derivative that has been synthesized and studied extensively for its biochemical and physiological effects. In
Mécanisme D'action
The mechanism of action of N-(1-ethylpropyl)-N'-(4-methylphenyl)urea is not fully understood. However, it is believed that N-(1-ethylpropyl)-N'-(4-methylphenyl)urea inhibits the activity of acetolactate synthase, an enzyme involved in the biosynthesis of branched-chain amino acids. This inhibition leads to the accumulation of toxic intermediates, which ultimately leads to the death of the target organism.
Biochemical and Physiological Effects
N-(1-ethylpropyl)-N'-(4-methylphenyl)urea has been shown to have a variety of biochemical and physiological effects. In animal studies, N-(1-ethylpropyl)-N'-(4-methylphenyl)urea has been shown to cause an increase in liver weight and a decrease in body weight. Additionally, N-(1-ethylpropyl)-N'-(4-methylphenyl)urea has been shown to have an effect on the reproductive system, causing a decrease in sperm count and motility in male rats.
Avantages Et Limitations Des Expériences En Laboratoire
One of the advantages of using N-(1-ethylpropyl)-N'-(4-methylphenyl)urea in lab experiments is its high selectivity. N-(1-ethylpropyl)-N'-(4-methylphenyl)urea has been shown to be highly effective against certain target organisms, while having little to no effect on non-target organisms. Additionally, N-(1-ethylpropyl)-N'-(4-methylphenyl)urea has a low toxicity profile and is considered to be relatively safe for use in lab experiments.
One of the limitations of using N-(1-ethylpropyl)-N'-(4-methylphenyl)urea in lab experiments is its limited solubility in water. This can make it difficult to prepare solutions of N-(1-ethylpropyl)-N'-(4-methylphenyl)urea for use in experiments. Additionally, N-(1-ethylpropyl)-N'-(4-methylphenyl)urea has a relatively short half-life, which can make it difficult to study its long-term effects.
Orientations Futures
There are several potential future directions for the study of N-(1-ethylpropyl)-N'-(4-methylphenyl)urea. One area of research that holds promise is the development of new herbicides, insecticides, and fungicides based on the structure of N-(1-ethylpropyl)-N'-(4-methylphenyl)urea. Additionally, further studies are needed to fully understand the mechanism of action of N-(1-ethylpropyl)-N'-(4-methylphenyl)urea and its effects on different organisms. Finally, there is a need for further research into the long-term effects of N-(1-ethylpropyl)-N'-(4-methylphenyl)urea on human and animal health.
Méthodes De Synthèse
The synthesis of N-(1-ethylpropyl)-N'-(4-methylphenyl)urea can be achieved through a two-step reaction. The first step involves the condensation of 4-methylphenyl isocyanate with 1-ethylpropylamine to form N-(1-ethylpropyl)-N'-(4-methylphenyl)urea. The second step involves the purification of the product through recrystallization.
Applications De Recherche Scientifique
N-(1-ethylpropyl)-N'-(4-methylphenyl)urea has been studied extensively for its potential applications in various fields. One of the most promising applications of N-(1-ethylpropyl)-N'-(4-methylphenyl)urea is in the field of agriculture. N-(1-ethylpropyl)-N'-(4-methylphenyl)urea has been shown to have herbicidal properties and can be used as a selective herbicide. Additionally, N-(1-ethylpropyl)-N'-(4-methylphenyl)urea has been studied for its potential use as an insecticide and fungicide.
Propriétés
IUPAC Name |
1-(4-methylphenyl)-3-pentan-3-ylurea |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H20N2O/c1-4-11(5-2)14-13(16)15-12-8-6-10(3)7-9-12/h6-9,11H,4-5H2,1-3H3,(H2,14,15,16) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FQIGMUBKDWIDMR-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(CC)NC(=O)NC1=CC=C(C=C1)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H20N2O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
220.31 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Solubility |
21.4 [ug/mL] (The mean of the results at pH 7.4) |
Source


|
| Record name | SID24797497 | |
| Source | Burnham Center for Chemical Genomics | |
| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |
| Description | Aqueous solubility in buffer at pH 7.4 | |
Product Name |
1-(4-Methylphenyl)-3-pentan-3-ylurea | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![4-methyl-N'-(1-phenyl-3,6-diazatricyclo[4.3.1.1~3,8~]undec-9-ylidene)benzenesulfonohydrazide](/img/structure/B5493388.png)
![N-[1-(anilinocarbonyl)-2-(1,3-benzodioxol-5-yl)vinyl]-2-furamide](/img/structure/B5493390.png)
![N-(2,4-dimethylphenyl)-2-[4-(2-fluorophenyl)-1-piperazinyl]acetamide](/img/structure/B5493393.png)
![[1-(2-amino-6-methoxypyrimidin-4-yl)-4-(4-methoxybenzyl)piperidin-4-yl]methanol](/img/structure/B5493394.png)
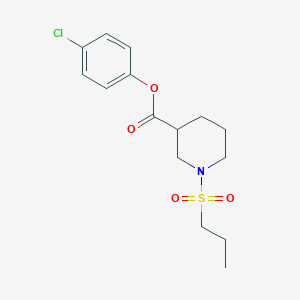
![1-benzyl-N-[3-(methoxymethyl)phenyl]-4-piperidinecarboxamide](/img/structure/B5493409.png)
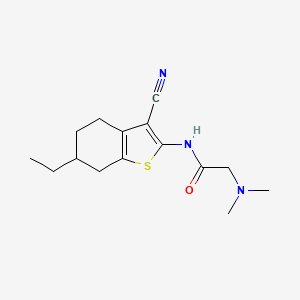
![N-(2,5-dichlorophenyl)-2-[4-(2-pyrimidinyl)-1-piperazinyl]acetamide](/img/structure/B5493418.png)
![2-[2-(4-methoxyphenyl)vinyl]-3-(3-nitrophenyl)-4(3H)-quinazolinone](/img/structure/B5493426.png)

![2-(3-fluoro-4-methylphenyl)-N-methyl-N-[(3-methyl-2-thienyl)methyl]acetamide](/img/structure/B5493440.png)
